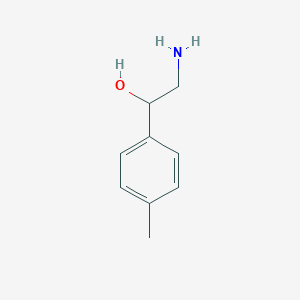
3,5-Dhsb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dhsb is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups, a hydroxyl group, and a sulfamoylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dhsb typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxybenzoic acid with an appropriate amine, such as 2-aminobenzenesulfonamide, under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dhsb undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3,5-Dhsb has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-Dhsb involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but lacks the sulfamoylphenyl group.
N-(2-Sulfamoylphenyl)benzamide: Lacks the bulky tert-butyl groups and hydroxyl group.
Uniqueness
3,5-Dhsb is unique due to the combination of its bulky tert-butyl groups, hydroxyl group, and sulfamoylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
150457-37-7 |
|---|---|
Molecular Formula |
C21H28N2O4S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
InChI Key |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
Key on ui other cas no. |
150457-37-7 |
Synonyms |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















